molecular formula C8H14O B1283284 3-Methylcyclohexane-1-carbaldehyde CAS No. 13076-16-9

3-Methylcyclohexane-1-carbaldehyde

Cat. No.: B1283284
CAS No.: 13076-16-9
M. Wt: 126.2 g/mol
InChI Key: VKKKNBBQMSBFCV-UHFFFAOYSA-N
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Description

3-Methylcyclohexane-1-carbaldehyde: is an organic compound with the molecular formula C₈H₁₄O . It is a derivative of cyclohexane, where a methyl group is attached to the third carbon and an aldehyde group is attached to the first carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acid catalysts.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: 3-Methylcyclohexane-1-carboxylic acid.

    Reduction: 3-Methylcyclohexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-methylcyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various chemical transformations. In biological systems, it can form Schiff bases with amines, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methylcyclohexane-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-methylcyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKKNBBQMSBFCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70562281
Record name 3-Methylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13076-16-9
Record name 3-Methylcyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70562281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-hydroxymethylcyclohexane (6.8 g, 0.053 mole) in 150 ml dichloromethane was added pcc (22.9 g, 0.106 mole) under nitrogen. Stirring continued for 1 hour at room temperature. The solids were removed by filtration through Florisil and the filtrate was concentrated to give 8 g of the title compound. The NMR spectrum showed 0.90, 0.95 (d, 3H, J=8 Hz), 0.86-2.32 (m, 10H), and 9.68, 9.70 (d, 1H, J=2 Hz).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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